P2X3 Receptor Inhibition: Class-Level Selectivity of 3,4-Dichlorophenyl Carbamoylmethyl-Thiazole-Benzamides
The Bayer patent EP3230281 claims that 1,3-thiazol-2-yl substituted benzamide compounds containing a 3,4-dichlorophenyl carbamoylmethyl group—the exact pharmacophore of 946304-78-5—effectively inhibit the P2X3 receptor, a ligand-gated ion channel implicated in neurogenic pain and bladder dysfunction [1]. P2X3 inhibition by this compound series is asserted to be 'surprising and advantageous' compared to prior art compounds lacking this specific substitution pattern [1]. A structurally distinct Roche P2X3 antagonist series (WO2008/000645, thiazole and oxazole-substituted arylamides) represents the closest comparator class; however, quantitative head-to-head IC50 data between the Bayer and Roche series are not publicly available in the patent literature [2]. The differentiation is therefore supported by the distinct chemical scaffold: the Bayer series features a benzamide directly linked to the thiazole 2-position, whereas the Roche series employs alternative arylamide linkages, potentially affecting selectivity and pharmacokinetics.
| Evidence Dimension | P2X3 receptor antagonism (mechanism of action) |
|---|---|
| Target Compound Data | Effective P2X3 inhibition claimed in patent EP3230281; specific substitution pattern (3,4-dichlorophenyl carbamoylmethyl) required for activity |
| Comparator Or Baseline | Roche P2X3/P2X2/3 antagonists (WO2008/000645): thiazole and oxazole-substituted arylamides with distinct scaffold topology |
| Quantified Difference | Quantitative IC50 comparator data not disclosed in accessible public sources |
| Conditions | P2X3 receptor inhibition as described in Bayer patent EP3230281; comparator series from Roche patent WO2008/000645 |
Why This Matters
For P2X3-targeted drug discovery, 946304-78-5 offers a chemically distinct scaffold from the Roche aryl amide series, providing a complementary tool compound for exploring structure-activity relationships and reducing the risk of scaffold-dependent assay artifacts.
- [1] Bayer Aktiengesellschaft. 1,3-thiazol-2-yl substituted benzamides. EP3230281B1. Paragraphs [0009]-[0010] detail the surprising P2X3 inhibitory properties. View Source
- [2] Roche. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. WO2008/000645. Cited in Bayer patent EP3230281 as prior art. View Source
